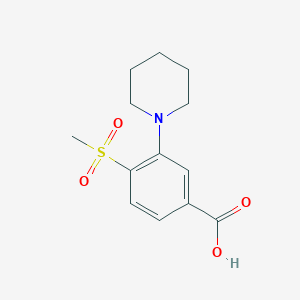

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-methylsulfonyl-3-(piperidin-1-yl)benzoic acid follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles for substituted benzoic acids. The compound is officially designated as 4-(methylsulfonyl)-3-(1-piperidinyl)benzoic acid, reflecting the precise positioning of functional groups on the benzene ring. The Chemical Abstracts Service (CAS) registry number 1000018-47-2 provides unique identification for this specific molecular structure.

The nomenclature systematically describes the benzoic acid core with two distinct substituents positioned at the 3 and 4 positions relative to the carboxylic acid group. The methylsulfonyl group (-SO2CH3) occupies the 4-position, while the piperidin-1-yl group (N-piperidine) is attached at the 3-position. This substitution pattern creates a meta-disubstituted benzoic acid derivative with significant steric and electronic interactions between the neighboring functional groups.

Alternative naming conventions include the descriptor "benzoic acid, 4-(methylsulfonyl)-3-(1-piperidinyl)-" which emphasizes the benzoic acid parent structure with subsequent functional group identification. The systematic nomenclature ensures unambiguous chemical identification across different databases and research applications, facilitating accurate communication in scientific literature and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C13H17NO4S represents the complete atomic composition of this compound, indicating thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 283.34 grams per mole, establishing the compound as a moderately sized organic molecule within the pharmaceutical intermediate size range.

The molecular structure analysis reveals a carbon framework consisting of a benzene ring (6 carbons), a piperidine ring (5 carbons), one carboxylic acid carbon, and one methyl carbon associated with the sulfonyl group. The hydrogen distribution includes aromatic hydrogens (3), aliphatic hydrogens in the piperidine ring (10), methyl hydrogens (3), and one carboxylic acid hydrogen. The heteroatoms contribute significantly to the molecular properties, with the nitrogen providing basicity, oxygen atoms enabling hydrogen bonding, and sulfur contributing to the electron-withdrawing character of the sulfonyl group.

The molecular density and physical state characteristics indicate the compound typically exists as a solid at room temperature, consistent with the presence of multiple polar functional groups capable of intermolecular interactions. The calculated molecular parameters suggest moderate solubility in polar solvents due to the presence of the carboxylic acid and potential for hydrogen bonding through the nitrogen and oxygen atoms.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns. The aromatic region displays distinct signals corresponding to the substituted benzene ring protons, with the substitution pattern creating unique coupling patterns and chemical environments. The piperidine ring protons exhibit characteristic multipicity patterns reflecting the chair conformation of the six-membered heterocycle, with equatorial and axial proton environments producing distinguishable chemical shifts.

The methylsulfonyl group generates a distinctive singlet in the aliphatic region of the proton NMR spectrum, while the carboxylic acid proton appears as a broad signal that may exchange with deuterated solvents. Carbon-13 NMR spectroscopy reveals the carbonyl carbon of the carboxylic acid group, aromatic carbons with varying degrees of substitution, and aliphatic carbons from both the piperidine ring and methyl group.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid group exhibits a broad O-H stretch around 3000-2500 cm⁻¹ and a C=O stretch near 1680-1640 cm⁻¹. The sulfonyl group displays two distinct S=O stretching vibrations typically observed around 1350-1310 cm⁻¹ and 1180-1120 cm⁻¹, confirming the presence of the SO2 functionality. The piperidine ring contributes C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-N stretching around 1250-1020 cm⁻¹.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 283, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the carboxylic acid group, methylsulfonyl group elimination, and piperidine ring opening, generating diagnostic fragment ions that support structural identification.

X-ray Crystallographic Data and Conformational Analysis

Conformational analysis of this compound reveals significant structural complexity arising from the multiple rotatable bonds and steric interactions between functional groups. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atom exhibits tetrahedral geometry with the lone pair positioned to minimize steric interactions with adjacent substituents.

The attachment of the piperidine ring to the benzene system creates restricted rotation around the C-N bond due to partial double bond character resulting from resonance interactions between the nitrogen lone pair and the aromatic π-system. This conjugation influences both the electronic properties and conformational preferences of the molecule. The chair conformation of the piperidine ring shows characteristic puckering parameters, with the total puckering amplitude and Cremer parameters indicating deviation from ideal geometry due to the aromatic substitution.

The methylsulfonyl group orientation relative to the benzene ring depends on steric interactions with the adjacent piperidine substituent. The sulfonyl group typically adopts conformations that minimize dipole-dipole interactions while accommodating the steric requirements of the neighboring functional groups. The SO2 group exhibits tetrahedral geometry around the sulfur atom, with S-O bond lengths characteristic of double bond character due to d-π overlap.

Intermolecular interactions in the crystalline state likely involve hydrogen bonding between carboxylic acid groups, forming dimeric arrangements common in benzoic acid derivatives. Additional stabilizing interactions may include C-H···O contacts involving the piperidine ring hydrogens and oxygen atoms from neighboring molecules. The overall crystal packing reflects the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces arising from the complex molecular structure.

属性

IUPAC Name |

4-methylsulfonyl-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYNXNKBSCPATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236666 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-47-2 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfonylbenzoic acid and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

化学反应分析

Types of Reactions

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in substitution reactions, where the piperidinyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid as an antiviral agent. Specifically, it has been investigated for its efficacy against Ebola and Marburg viruses. Compounds structurally related to this benzoic acid derivative have demonstrated significant inhibitory activity against these viruses in vitro, with effective concentrations below 10 µM . The mechanism of action appears to involve interference with viral entry into host cells, making it a candidate for therapeutic development.

Inhibition of Serine Proteases

Factor B Inhibition

The compound has shown promise as an inhibitor of Factor B, a serine protease involved in the complement system. In studies, derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition . This activity is critical in conditions where the complement system contributes to pathogenesis, such as autoimmune diseases and certain infections.

Structural Optimization and Drug Design

SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of this compound derivatives. Modifications to the piperidine ring and benzoic acid moiety have been systematically explored to enhance potency and selectivity against biological targets . For instance, substituting different groups on the piperidine nitrogen has yielded compounds with improved metabolic stability and reduced off-target effects.

Therapeutic Potential in Cancer Treatment

Antiproliferative Properties

Emerging evidence suggests that derivatives of this compound may possess antiproliferative effects against various cancer cell lines. In vitro assays have indicated that certain modifications to the compound can lead to significant inhibition of cell growth in breast and ovarian cancer models, with IC50 values ranging from 19.9 to 75.3 µM . These findings warrant further investigation into the molecular mechanisms underlying these effects.

Summary of Applications

Case Study 1: Ebola Virus Inhibition

In a study evaluating antiviral compounds, derivatives of this compound were found to inhibit Ebola virus entry effectively. The lead compound exhibited an EC50 value under 10 µM, demonstrating its potential as a therapeutic agent for filovirus infections .

Case Study 2: Factor B Inhibitor Development

Research focused on developing small molecule inhibitors for Factor B highlighted several derivatives of this benzoic acid compound that showed promising results in serum assays, significantly reducing complement activation markers in vivo . This suggests potential applications in treating diseases linked to complement dysregulation.

作用机制

The mechanism of action of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent electronic effects, steric hindrance, and solubility. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Electronic and Solubility Profiles

- Electron-Withdrawing Effects: The methylsulfonyl group in the target compound is less reactive than the nitro group in 4-nitro-3-(piperidin-1-yl)benzoic acid but offers superior stability and solubility in polar solvents. Compared to the cyano group in 3-((4-cyanopiperidin-1-yl)sulfonyl)benzoic acid, methylsulfonyl provides stronger hydrogen-bond acceptor capacity, which may enhance binding to enzymatic active sites .

- Solubility : The hydrophilic nature of the sulfonyl group improves aqueous solubility relative to methoxy or alkyl-substituted analogs (e.g., 4-methoxy derivatives). However, the piperidine ring introduces moderate lipophilicity, balancing membrane permeability .

Industrial and Pharmaceutical Relevance

- Drug Development : The compound’s sulfonyl-piperidine motif aligns with structures used in protease inhibitors (e.g., HIV-1 protease) and kinase inhibitors.

- Material Science : Sulfonyl groups improve thermal stability, suggesting applications in polymer chemistry or coatings .

生物活性

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonyl-substituted benzoic acids, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO4S

- Molecular Weight : 273.32 g/mol

The compound features a piperidine ring attached to a benzoic acid moiety with a methylsulfonyl group, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, related structures have been shown to inhibit the entry of viruses such as Ebola and Marburg in cell cultures, suggesting that this compound could also possess similar antiviral capabilities .

Antitumor Activity

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that derivatives of piperidine-based benzoic acids can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the disruption of microtubule assembly and enhancement of caspase-3 activity, indicating its role as a microtubule-destabilizing agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds in this class have shown bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

Mode of Action

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Entry : The compound may interfere with viral fusion processes, thereby preventing viral entry into host cells.

- Microtubule Disruption : By destabilizing microtubules, it can induce cell cycle arrest and apoptosis in cancer cells.

- Antibacterial Mechanism : The inhibition of protein synthesis pathways and nucleic acid production contributes to its antibacterial effects.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications in the piperidine ring or the sulfonyl group can enhance or diminish its efficacy against specific targets. For example, variations in substituents on the benzoic acid moiety have been linked to improved potency against certain pathogens .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study focused on small molecule inhibitors for Ebola virus entry, compounds structurally related to this compound were tested in Vero cells. The results showed that these compounds effectively reduced viral entry with EC50 values below 10 μM, demonstrating their potential as therapeutic agents against filoviruses .

常见问题

Q. What synthetic strategies are recommended for the preparation of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid?

Methodological Answer: Begin with a benzoic acid scaffold and introduce substituents via sequential functionalization. For example:

Sulfonation : Introduce the methylsulfonyl group at the para position using methanesulfonyl chloride under controlled acidic conditions.

Piperidine Coupling : Perform nucleophilic aromatic substitution at the meta position using piperidine, optimized for temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or DMSO).

Purification : Use preparative HPLC with a C18 column and a mobile phase of methanol:aqueous buffer (e.g., 0.1% trifluoroacetic acid) to isolate the product from unreacted intermediates .

Q. How should researchers validate the identity and purity of synthesized batches?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., piperidinyl protons at δ 1.4–2.8 ppm, sulfonyl group absence of splitting).

- HPLC-UV : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to achieve baseline separation of the compound from impurities. System suitability criteria: resolution >2.0 between adjacent peaks .

- Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., [M+H]+ expected at m/z ~323) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between enzyme inhibition assays and cellular models?

Methodological Answer: Address discrepancies systematically:

Permeability Assays : Measure cellular uptake using Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA).

Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS. Look for rapid degradation products (e.g., demethylation or piperidine ring oxidation) .

Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions. Compare results with structurally related analogs (e.g., 3-(Piperidin-1-ylsulfonyl)benzoic acid) to refine SAR .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

Methodological Answer:

Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and profile degradation products via UPLC-QTOF-MS.

Impurity Synthesis : Prepare suspected impurities (e.g., des-methylsulfonyl analogs) as reference standards using methods similar to ’s impurity profiling.

Quantification : Develop a gradient HPLC method with a low UV wavelength (e.g., 210 nm) to detect non-chromophoric impurities. Use Pharmacopeial guidelines for validation (precision ±5%, LOD ≤0.1%) .

Q. How can computational tools aid in predicting metabolic pathways or synthetic routes for derivatives?

Methodological Answer:

Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible precursors (e.g., methylsulfonyl chloride or piperidine-substituted benzoic esters) .

Metabolite Prediction : Apply in silico platforms (e.g., BKMS_METABOLIC) to forecast Phase I/II metabolites. Prioritize in vitro validation for high-probability metabolites (e.g., glucuronidation at the carboxylic acid group) .

Q. What experimental approaches are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes. Compare with analogs (e.g., 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide) to identify critical interactions .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate consumption.

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or ligands (XPhos) for Buchwald-Hartwig-type couplings.

Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to improve nucleophilicity of the piperidine group .

Q. How to address poor solubility in biological assay buffers?

Methodological Answer:

Salt Formation : Prepare sodium or potassium salts of the carboxylic acid group.

Co-Solvent Systems : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes.

Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) and confirm hydrolytic activation in serum stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。